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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on TIBO R-82150, a

pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented

is collated from seminal papers published in the early 1990s, offering a detailed look into the

initial discovery, mechanism of action, in vitro activity, and the experimental methodologies

employed to characterize this potent anti-HIV-1 compound.

Core Findings from Early Studies
TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione) derivatives

were identified as a novel class of compounds with highly specific and potent inhibitory effects

on the replication of Human Immunodeficiency Virus Type 1 (HIV-1).[3] R-82150 emerged as a

key analogue within this series, demonstrating significant promise due to its high selectivity and

low cytotoxicity.[3]

Mechanism of Action
Early investigations revealed that TIBO derivatives, including R-82150, function as non-

competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[4][5] Unlike nucleoside

analogues such as AZT, which act as chain terminators after being incorporated into the viral

DNA, TIBO compounds bind to an allosteric site on the p66 subunit of the RT enzyme.[4] This

binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity

and preventing the conversion of viral RNA into DNA.[4] A key characteristic of these first-
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generation NNRTIs is their specificity for HIV-1 RT, with no significant activity observed against

HIV-2 RT or other cellular DNA polymerases.[3][6]

Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-HIV-1 activity and

cytotoxicity of TIBO R-82150 and related compounds from early research papers.

Table 1: In Vitro Anti-

HIV-1 Activity of

TIBO Derivatives

Compound Cell Line IC₅₀ (µM) Reference

R-82150 MT-4 0.015 [3]

R-82913 CEM 0.15 (median) [6]

TIBO derivative Various Nanomolar range [3]

Table 2: Cytotoxicity

of TIBO Derivatives

Compound Cell Line CC₅₀ (µM) Reference

R-82150 MT-4 >100 [3]

R-82913 CEM 46 [6]

TIBO derivatives Various
10,000- to 100,000-

fold higher than IC₅₀
[3]

Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in the early

research papers on TIBO R-82150.

Synthesis of TIBO Derivatives
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The synthesis of TIBO derivatives involved a multi-step process. A common pathway described

in early literature is the reaction of 4-chloro-3-nitroaniline with a suitable amino acid ester,

followed by cyclization and further modifications to introduce various substituents. The specific

synthesis of R-82150 and its analogues involved the creation of a tricyclic benzodiazepine

scaffold.

In Vitro Anti-HIV-1 Activity Assay
The inhibitory activity of TIBO compounds on HIV-1 replication was typically assessed using

susceptible human T-cell lines, such as MT-4 or CEM cells.

Cell Culture: MT-4 or CEM cells were cultured in appropriate medium (e.g., RPMI 1640)

supplemented with fetal bovine serum, L-glutamine, and antibiotics.

Virus Infection: Cells were infected with a laboratory strain of HIV-1 (e.g., HTLV-IIIB) at a

predetermined multiplicity of infection (MOI).

Compound Treatment: Immediately after infection, the cells were washed and resuspended

in fresh medium containing serial dilutions of the TIBO compounds.

Incubation: The treated and infected cells were incubated at 37°C in a humidified

atmosphere with 5% CO₂ for a period of 4-7 days.

Assessment of Viral Replication: The extent of viral replication was quantified by measuring

the amount of viral p24 antigen in the culture supernatant using an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The 50% inhibitory concentration (IC₅₀) was calculated as the concentration

of the compound that reduced the p24 antigen production by 50% compared to the untreated

virus control.

Cytotoxicity Assay
The cytotoxicity of the TIBO compounds was evaluated in parallel with the antiviral activity

assays to determine their therapeutic index.

Cell Culture: Uninfected MT-4 or CEM cells were seeded in 96-well plates.
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Compound Treatment: The cells were exposed to serial dilutions of the TIBO compounds.

Incubation: The plates were incubated for the same duration as the antiviral assay.

Viability Assessment: Cell viability was determined using a colorimetric assay, such as the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay

measures the metabolic activity of viable cells, which is proportional to the number of living

cells.

Data Analysis: The 50% cytotoxic concentration (CC₅₀) was calculated as the concentration

of the compound that reduced the viability of the cells by 50% compared to the untreated

control.

HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of TIBO compounds on the enzymatic activity of HIV-1 RT was

assessed using a cell-free enzymatic assay.

Enzyme and Template/Primer: Recombinant HIV-1 RT was used as the enzyme source. A

synthetic template/primer, such as poly(rA)-oligo(dT), was used to mimic the viral RNA

template and DNA primer.

Reaction Mixture: The assay was conducted in a reaction buffer containing the enzyme,

template/primer, deoxyribonucleoside triphosphates (dNTPs, one of which was radiolabeled,

e.g., [³H]dTTP), and varying concentrations of the TIBO compound.

Reaction and Termination: The reaction was initiated by the addition of the enzyme and

incubated at 37°C. The reaction was stopped by the addition of a strong acid (e.g.,

trichloroacetic acid).

Quantification of DNA Synthesis: The newly synthesized radiolabeled DNA was precipitated

and collected on glass fiber filters. The amount of incorporated radioactivity was measured

using a scintillation counter.

Data Analysis: The 50% inhibitory dose (ID₅₀) was determined as the concentration of the

compound that reduced the RT activity by 50% compared to the no-drug control.
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Visualizations
The following diagrams illustrate the mechanism of action of TIBO R-82150 and a typical

experimental workflow for its in vitro evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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